Product packaging for 1-(3-Bromopropyl)-1H-pyrrole-2,5-dione(Cat. No.:)

1-(3-Bromopropyl)-1H-pyrrole-2,5-dione

Cat. No.: B8178657
M. Wt: 218.05 g/mol
InChI Key: XQTSHPKZMZENSB-UHFFFAOYSA-N
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Description

Overview of 1H-Pyrrole-2,5-dione Derivatives in Contemporary Chemical Research

The 1H-pyrrole-2,5-dione ring system, commonly known as the maleimide (B117702) moiety, is a privileged scaffold in chemical and biomedical research. Derivatives of this core structure are recognized for a vast spectrum of biological activities. mdpi.com Extensive studies have identified their potential as anti-inflammatory, antimicrobial, anticancer, antiviral, and antifungal agents. mdpi.com Some natural derivatives, such as aquabamycins, have been noted for their antibacterial properties, while brominated versions like 3-bromo-1H-pyrrole-2,5-dione have shown antifungal and cytotoxic capabilities. mdpi.com

Beyond pharmaceuticals, these compounds are also investigated as cholesterol absorption inhibitors and HMG-CoA reductase inhibitors. mdpi.com Their unique electronic and optical properties also make them suitable for applications in materials science, particularly in the development of organic electronics and photonics. The versatility of the 1H-pyrrole-2,5-dione core allows for the generation of large libraries of compounds with diverse functionalities, driving their continued exploration in drug discovery and materials science.

Reported Activities of 1H-Pyrrole-2,5-dione Derivatives
Anti-inflammatory
Antimicrobial & Antibacterial
Anticancer & Antitumor
Antiviral & Antifungal
Cholesterol Absorption Inhibition
HMG-CoA Reductase Inhibition
Insecticidal (Larvicidal)
Applications in Organic Electronics

Significance of the N-Substituted Pyrrole-2,5-dione Scaffold in Organic Synthesis

The true synthetic power of the pyrrole-2,5-dione scaffold is unlocked when a substituent is attached to the nitrogen atom, creating N-substituted derivatives. This modification is crucial as it allows chemists to introduce a vast array of functional groups, thereby fine-tuning the molecule's properties for specific applications. The process of creating these N-substituted pyrroles is a cornerstone of synthetic organic chemistry, with methods like the Paal-Knorr synthesis being widely employed. This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine, providing a direct route to the desired N-substituted product.

The maleimide group itself is a highly reactive Michael acceptor, readily undergoing conjugate addition with nucleophiles, most notably thiols. This specific reactivity is the foundation of its extensive use in bioconjugation, where it is used to link molecules to cysteine residues in proteins. Furthermore, the electron-deficient double bond of the maleimide ring makes it an excellent dienophile in Diels-Alder reactions, enabling the construction of complex cyclic systems. The ability to easily modify the N-substituent while retaining the core reactivity of the maleimide ring makes this scaffold an indispensable tool for building complex molecules, from targeted therapeutics to advanced polymers.

Specific Research Importance of 1-(3-Bromopropyl)-1H-pyrrole-2,5-dione as a Versatile Synthetic Precursor

This compound is a prime example of a heterobifunctional molecule, containing two distinct reactive sites within a single, compact structure. This dual functionality is the source of its importance as a synthetic precursor, particularly as a chemical linker.

The two key reactive centers are:

The Maleimide Moiety : As discussed, the electron-poor double bond of the 1H-pyrrole-2,5-dione ring is highly susceptible to nucleophilic attack, especially from soft nucleophiles like thiols. This makes it an ideal functional group for covalent modification of biomolecules, such as labeling proteins at specific cysteine residues. nih.gov

The 3-Bromopropyl Group : At the other end of the molecule, the terminal bromine atom on the propyl chain serves as an excellent leaving group in nucleophilic substitution reactions (SN2). This allows for the attachment of a wide range of nucleophiles, including amines, alcohols, and other thiols, effectively "linking" them to the maleimide core.

This bifunctional nature makes this compound a valuable tool for constructing more complex molecules where precise spacing and connectivity are required. For instance, it is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). nih.govnih.gov PROTACs are sophisticated molecules designed to bring a target protein and an E3 ligase into close proximity, leading to the degradation of the target protein. nih.gov In this context, a molecule like this compound can serve as a foundational piece of the "linker" that connects the protein-targeting warhead to the E3 ligase-recruiting ligand. nih.gov The bromopropyl end can be used to attach one part of the chimera, while the maleimide end can be used to conjugate the final molecule to a peptide or another component.

Its role as a molecular bridge is also critical in creating probes for chemical biology, developing antibody-drug conjugates (ADCs), and synthesizing novel materials where controlled cross-linking is necessary.

Property Value
IUPAC Name 1-(3-bromopropyl)pyrrole-2,5-dione
Molecular Formula C₇H₈BrNO₂
Molecular Weight 218.05 g/mol
Monoisotopic Mass 216.97384 Da
SMILES C1=CC(=O)N(C1=O)CCCBr
InChIKey XQTSHPKZMZENSB-UHFFFAOYSA-N
Data sourced from PubChem CID 86071288. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8BrNO2 B8178657 1-(3-Bromopropyl)-1H-pyrrole-2,5-dione

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromopropyl)pyrrole-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c8-4-1-5-9-6(10)2-3-7(9)11/h2-3H,1,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTSHPKZMZENSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3 Bromopropyl 1h Pyrrole 2,5 Dione

Established Synthetic Routes to N-Alkyl Pyrrole-2,5-diones

The creation of N-alkyl pyrrole-2,5-diones, commonly known as N-alkyl maleimides, is a well-documented area of organic synthesis. The two primary strategies involve either building the heterocyclic ring with the N-substituent already present or adding the substituent to a pre-formed maleimide (B117702) ring.

Condensation Reactions of Maleic Anhydride (B1165640) Derivatives with Primary Amines

The most common and direct method for synthesizing N-substituted maleimides is the condensation reaction between maleic anhydride and a primary amine. zbaqchem.comgoogle.com This reaction typically proceeds in a two-step sequence. Initially, the amine performs a nucleophilic attack on one of the carbonyl carbons of the anhydride, leading to the ring-opening of the anhydride and the formation of a maleamic acid intermediate. google.commdpi.com Subsequently, this intermediate is cyclized through dehydration to form the stable five-membered imide ring. google.commdpi.com

This dehydration and cyclization step can be achieved by heating the maleamic acid, often in the presence of a dehydrating agent like acetic anhydride with a catalyst such as sodium acetate. mdpi.com For the synthesis of 1-(3-Bromopropyl)-1H-pyrrole-2,5-dione, this route would involve the direct reaction of maleic anhydride with 3-bromopropan-1-amine.

Strategies for Introducing the N-(3-Bromopropyl) Moiety via Alkylation

An alternative strategy involves starting with the pre-formed pyrrole-2,5-dione (maleimide) ring and introducing the N-(3-Bromopropyl) group via an alkylation reaction. researchgate.net This method is analogous to the Gabriel synthesis of primary amines, where a phthalimide (B116566) anion is alkylated. rsc.org

In this approach, maleimide is first deprotonated with a suitable base to form a nucleophilic maleimide anion. This anion is then reacted with an appropriate electrophile, such as 1,3-dibromopropane (B121459). The nucleophilic nitrogen atom attacks one of the carbon atoms bearing a bromine atom in a nucleophilic substitution reaction (SN2), displacing a bromide ion and forming the desired N-C bond. Careful control of stoichiometry is required to favor mono-alkylation over potential cross-linking reactions.

Precursors and Starting Materials Employed in the Synthesis of this compound

The synthesis of this compound relies on readily available chemical precursors. The choice of starting materials is dictated by the synthetic route selected.

Synthetic RoutePrecursor 1Precursor 2
Condensation Reaction Maleic Anhydride3-Bromopropan-1-amine
N-Alkylation Maleimide1,3-Dibromopropane

These precursors are foundational chemicals in organic synthesis. Maleic anhydride is an industrial chemical produced by the oxidation of n-butane or benzene. chemcess.com 3-Bromopropan-1-amine and 1,3-dibromopropane are common bifunctional reagents used to introduce propyl chains into molecules.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, minimizing side reactions, and ensuring an efficient process. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the use of catalysts or alternative energy sources.

Solvothermal Effects in Cyclization and Alkylation Reactions

The solvent plays a critical role in both the condensation and alkylation pathways. In the synthesis of N-substituted maleimides, various solvents can be employed, and the choice can significantly impact reaction rates and yields. kzoo.eduresearchgate.net For the cyclization of the maleamic acid intermediate, solvents like acetic acid are often used as they can participate in the reaction and help facilitate dehydration. mdpi.com In some cases, high-boiling point solvents are used to achieve the necessary temperatures for cyclization.

For N-alkylation reactions, polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are commonly used. These solvents are effective at solvating the reacting species without interfering with the nucleophilic substitution mechanism. Research into green chemistry principles has also explored the use of more environmentally benign solvents like water or even solvent-free conditions, particularly in conjunction with microwave assistance. researchgate.netorganic-chemistry.org

Temperature and Pressure Control in Pyrrole-2,5-dione Synthesis (e.g., microwave assistance)

Conventional heating methods for the synthesis of N-substituted maleimides often require prolonged reaction times at high temperatures. To overcome these limitations, microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions. rsc.orgnih.gov Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes and often leads to higher yields and product purity. rsc.orgresearchgate.net

The application of microwave energy has been successfully demonstrated for the condensation of anhydrides with amines under solvent-free conditions. organic-chemistry.org This approach is not only faster but also aligns with the principles of green chemistry by reducing energy consumption and solvent waste. rsc.org The table below summarizes a comparison between conventional and microwave-assisted methods for analogous N-substituted imide syntheses.

MethodTypical Reaction TimeTypical YieldNotes
Conventional Heating Several hoursModerate to GoodOften requires high temperatures and refluxing solvents.
Microwave Irradiation 2-15 minutesGood to ExcellentRapid, uniform heating; often allows for solvent-free conditions. rsc.org

By carefully selecting the synthetic route and optimizing parameters such as solvent, temperature, and energy input, high yields and purity of this compound can be reliably achieved.

Catalytic Approaches in N-Functionalization (e.g., heterogeneous catalysts)

The N-functionalization of imides, such as the maleimide core of the target compound, is a critical step that often employs catalytic systems to facilitate the reaction. While the direct use of heterogeneous catalysts for this specific transformation is not extensively detailed in readily available literature, analogous N-alkylation reactions of imides provide a strong basis for understanding potential catalytic pathways.

One of the most effective and widely documented catalytic methods for the N-alkylation of imides with alkyl halides is Phase-Transfer Catalysis (PTC) . This technique is particularly valuable when the reactants (the imide salt and the alkyl halide) exist in two different phases (e.g., solid-liquid or liquid-liquid). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the migration of the imide anion from the solid or aqueous phase into the organic phase where the alkylating agent resides, thereby accelerating the reaction. researchgate.net

The reaction is typically performed in the presence of a base, such as potassium carbonate (K₂CO₃), which deprotonates the maleimide to form the nucleophilic imide anion. researchgate.net The entire process can often be conducted under solvent-free conditions, which aligns with the principles of green chemistry by reducing volatile organic compound (VOC) waste. researchgate.net In some instances, the reaction occurs spontaneously once the components are mixed. researchgate.net The versatility of PTC has been demonstrated in the N-benzylation and N-ethylation of various imides, suggesting its applicability for the synthesis of N-(ω-bromoalkyl)imides like this compound. researchgate.net

Another innovative approach that avoids traditional solvents is mechanochemical synthesis . This technique uses mechanical energy, typically from ball milling, to initiate chemical reactions between solid reactants. nih.gov The N-alkylation of various imides with alkyl halides has been successfully carried out with high yields using this solvent-free method. nih.gov For the synthesis of the title compound, this would involve milling maleimide, potassium carbonate, and 1,3-dibromopropane.

While specific examples for heterogeneous catalysts like noble metals on supports (e.g., Pt/C) or metal oxides are more commonly associated with other types of pyrrole (B145914) synthesis, such as the Paal-Knorr reaction, their foundational principles in activating substrates could be explored for this N-alkylation. mdpi.comresearchgate.net For instance, Lewis acidic sites on heterogeneous catalysts like niobia (Nb₂O₅) have shown high tolerance to basic molecules and effectiveness in promoting imidation reactions, which involve the formation of an imide from a dicarboxylic acid or anhydride. researchgate.net

Table 1: Catalytic Approaches for N-Alkylation of Imides

Catalytic System Catalyst Example Typical Base Reaction Conditions Key Advantages
Phase-Transfer Catalysis (PTC) Tetrabutylammonium bromide (TBAB) researchgate.net K₂CO₃ researchgate.net Solvent-free or biphasic solvent system, room temperature to moderate heating researchgate.net High efficiency, mild conditions, suitable for insoluble bases, often eco-friendly (solvent-free). researchgate.net
Mechanochemical Synthesis None (Energy input) K₂CO₃ Ball milling, solvent-free nih.gov Environmentally friendly (no solvent), high yields, rapid reaction times. nih.gov
Heterogeneous Lewis Acid Catalysis Niobia (Nb₂O₅) researchgate.net None required High temperature Catalyst is reusable and easily separated from the reaction mixture. researchgate.net

Advanced Purification and Isolation Techniques for this compound

The purification of the final product, this compound, is critical to remove unreacted starting materials, catalysts, and by-products. The techniques employed are generally standard for solid organic compounds but can be optimized for higher purity.

A common and effective multi-step purification strategy for N-substituted maleimides involves a sequence of chromatographic separation and crystallization. google.com

Silica (B1680970) Gel Column Chromatography : The crude reaction mixture, dissolved in a suitable solvent, is first passed through a silica gel column. google.com Silica gel, a polar stationary phase, effectively separates compounds based on their polarity. In the synthesis of N-substituted maleimides, this step is crucial for removing highly polar impurities and residual catalyst. A non-polar solvent can be used to elute the desired, less polar product. The process can be enhanced by performing a secondary elution to recover any product that may have remained adsorbed on the silica gel. google.com

Recrystallization : Following chromatography, recrystallization is a powerful technique for purifying crystalline solids. The principle relies on the difference in solubility of the desired compound and its impurities in a specific solvent at different temperatures. youtube.com The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the product decreases, causing it to crystallize out, while the impurities, being present in smaller amounts, remain dissolved in the solvent (mother liquor). youtube.com The purified crystals are then isolated by filtration. A patent for purifying N-substituted maleimides specifically highlights recrystallization as a key step after initial chromatographic treatment. google.com

Distillation for Impurity Removal : For volatile impurities with low boiling points, a final distillation step can be employed to ensure their complete removal from the purified solid product. google.com

An alternative patented approach focuses on simplifying the workup by avoiding aqueous washes, which can sometimes complicate purification. This method leverages the solubility of certain organic acid impurities in the organic solvent used for the reaction, allowing for their removal without generating aqueous waste. google.com

For compounds like N-substituted maleimides, which may have limited aqueous solubility, purification methods like dialysis are generally recommended only for water-soluble derivatives. lumiprobe.com Standard purification for many maleimide compounds involves techniques such as gel filtration or HPLC, especially in the context of bioconjugation where high purity is paramount. lumiprobe.com

Table 2: Purification Techniques for N-Substituted Maleimides

Technique Principle Purpose Reference
Silica Gel Chromatography Adsorption/Partitioning based on polarity Removal of polar impurities, unreacted starting materials, and catalysts. google.com
Recrystallization Differential solubility at varying temperatures Removal of soluble impurities to obtain high-purity crystalline product. google.comyoutube.com
Distillation Difference in boiling points Removal of residual solvents and low-boiling point impurities. google.com
Solvent-based Impurity Extraction Differential solubility in organic solvents Removal of specific impurities (e.g., organic acids) without aqueous washing. google.com

Chemical Reactivity and Transformation of 1 3 Bromopropyl 1h Pyrrole 2,5 Dione

Reactivity Profile of the Pyrrole-2,5-dione Ring System

The pyrrole-2,5-dione system, commonly known as the maleimide (B117702) group, is a highly reactive dienophile and a potent Michael acceptor. Its reactivity is governed by the two electron-withdrawing carbonyl groups, which render the carbon-carbon double bond electron-deficient and susceptible to various addition reactions.

The electron-poor double bond of the maleimide ring makes it an excellent dienophile for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov This reaction provides a powerful method for the construction of complex polycyclic systems. N-substituted maleimides, such as 1-(3-bromopropyl)-1H-pyrrole-2,5-dione, readily react with a variety of dienes.

The Diels-Alder reaction of N-substituted maleimides with dienes like furan (B31954) derivatives is a well-established method for creating oxanorbornene structures. tudelft.nlmdpi.com For instance, the reaction of N-alkyl maleimides with furans can proceed under mild conditions, often without the need for a catalyst, to yield the corresponding cycloadducts. tudelft.nl The reaction is not only chemoselective but can also be accelerated in aqueous media due to the hydrophobic effect. researchgate.net This has been exploited in bioconjugation strategies where maleimide-containing compounds are reacted with diene-modified antibodies. nih.gov

Furthermore, photochemical [2+2] cycloadditions between N-alkyl substituted maleimides and various alkenes have been reported. These reactions, often initiated by UVA irradiation, lead to the formation of cyclobutane (B1203170) rings and proceed in good yields with a range of aliphatic olefins. acs.orgnih.govresearchgate.net

Table 1: Examples of Cycloaddition Reactions with N-Substituted Maleimides

Diene/AlkeneMaleimide DerivativeReaction TypeProduct TypeReference
Furan derivativesN-Alkyl maleimidesDiels-Alder [4+2]Oxanorbornenes tudelft.nlmdpi.com
StyreneN-Benzyl maleimidePhotochemical [2+2]Cyclobutane derivative acs.orgnih.gov
1-DeceneN-Benzyl maleimidePhotochemical [2+2]Cyclobutane derivative acs.org
CyclohexeneN-Benzyl maleimidePhotochemical [2+2]Cyclobutane derivative acs.org

The electron-deficient nature of the maleimide double bond makes it highly susceptible to nucleophilic attack, particularly through conjugate (Michael) addition. This type of reaction is fundamental to the use of maleimides in various applications, including bioconjugation and polymer synthesis. researchgate.net

A wide array of nucleophiles can participate in Michael additions to N-substituted maleimides. These include thiols, amines, and carbanions. The addition of thiols to maleimides is a particularly rapid and efficient reaction, forming stable thioether linkages. This reaction is often employed in bioconjugation to link maleimide-functionalized molecules to cysteine residues in proteins. nih.gov

The conjugate addition of carbon nucleophiles, such as ketones and aldehydes, to maleimides provides a direct route to substituted succinimides. rsc.orgwikipedia.org These reactions can be catalyzed by organocatalysts, such as chiral primary amines, to achieve high enantioselectivity. rsc.org Similarly, the addition of aldehydes to N-substituted maleimides can be catalyzed by amino acids to produce optically pure succinimides. wikipedia.org

Table 2: Examples of Nucleophilic Addition to N-Substituted Maleimides

NucleophileMaleimide DerivativeCatalyst/ConditionsProduct TypeReference
CyclohexanoneN-PhenylmaleimideChiral primary amine-salicylamideSubstituted succinimide (B58015) rsc.org
IsobutyraldehydeN-BenzylmaleimideL-PhenylalanineChiral succinimide wikipedia.org
ThiolsN-Substituted maleimidesElectrochemical, aqueous mediumThio-succinimide nih.gov
BenzohydrazideN-p-bromophenyl maleimideEthanolSubstituted succinimide

Reactivity of the Bromoalkyl Side Chain

The 3-bromopropyl side chain of this compound provides a second site for chemical modification, primarily through reactions involving the carbon-bromine bond.

The bromine atom on the propyl chain is a good leaving group, making the terminal carbon atom susceptible to nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide variety of functional groups.

A common and synthetically useful transformation is the reaction with sodium azide (B81097) to introduce an azide group. masterorganicchemistry.comnih.gov The resulting azido-functionalized maleimide can then be used in "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govlumiprobe.comiris-biotech.de This two-step process allows for the efficient conjugation of the maleimide moiety to alkyne-containing molecules.

Other nucleophiles, such as primary and secondary amines, can also displace the bromide to form the corresponding amine derivatives. This provides a route to molecules with a flexible linker between the maleimide and a nitrogen-containing group. The Gabriel synthesis, which involves the displacement of a halide by phthalimide (B116566) followed by deprotection, is a classic method for preparing primary amines that can be conceptually applied here. nih.gov

Table 3: Examples of Nucleophilic Substitution on Bromoalkyl Precursors

NucleophileSubstrateProduct Functional GroupKey ApplicationReference
Sodium AzideBenzylic bromidesAzideClick Chemistry nih.gov
PhthalimideAlkyl halidesPrimary amine (after deprotection)Gabriel Synthesis nih.gov
AminesN-haloimides/PPh3 activated alcoholsSubstituted aminesDeoxyamination nih.gov
ThiolsBromoacetyl groupsThioetherBioconjugation nih.gov

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction (E2 mechanism) to form N-allyl-1H-pyrrole-2,5-dione. libretexts.orglibretexts.orgyoutube.com The base abstracts a proton from the carbon atom adjacent (alpha) to the carbon bearing the bromine atom, leading to the formation of a carbon-carbon double bond and the expulsion of the bromide ion. The choice of base and reaction conditions is crucial to favor elimination over the competing nucleophilic substitution reaction. libretexts.org

The bromoalkyl side chain can participate in a variety of organometallic reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Grignard Reaction: The bromine atom can be converted into a Grignard reagent by reacting with magnesium metal. vapourtec.com The resulting organomagnesium compound, 3-(1H-pyrrole-2,5-dion-1-yl)propylmagnesium bromide, would be a potent nucleophile capable of reacting with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. organic-chemistry.orgmasterorganicchemistry.com However, the reactivity of the maleimide ring towards the Grignard reagent would need to be considered, as addition to the carbonyl groups or the double bond could be a competing reaction. rsc.org

Cross-Coupling Reactions: The carbon-bromine bond is a suitable handle for various palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: This reaction would involve the coupling of the bromoalkyl chain with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.orgwikipedia.org This would allow for the formation of a new carbon-carbon bond, for example, by coupling with an arylboronic acid to introduce an aromatic ring at the end of the propyl chain. Recent advances have enabled the Suzuki coupling of unactivated secondary alkyl halides at room temperature. organic-chemistry.org

Sonogashira Coupling: This reaction couples the alkyl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov This would result in the formation of an alkynyl-substituted maleimide, a valuable building block for further transformations. While traditionally used for aryl and vinyl halides, methods for the Sonogashira coupling of alkyl halides have been developed. organic-chemistry.org

Heck Reaction: While the classic Heck reaction involves the coupling of an unsaturated halide with an alkene, variations and related cascade processes exist. wikipedia.orgorganic-chemistry.orgnih.gov A potential application could be an intramolecular Heck reaction if a suitable double bond is present in a precursor, or in more complex multi-step sequences. nih.gov

Table 4: Overview of Potential Cross-Coupling Reactions for the Bromoalkyl Chain

Reaction NameCoupling PartnerCatalyst SystemResulting BondReference
Suzuki CouplingOrganoboronic acid/esterPalladium catalyst + BaseC(sp3)-C(sp2) or C(sp3)-C(sp3) organic-chemistry.orglibretexts.orgwikipedia.org
Sonogashira CouplingTerminal alkynePalladium catalyst + Cu(I) cocatalystC(sp3)-C(sp) organic-chemistry.orglibretexts.orgnih.gov
Heck ReactionAlkenePalladium catalyst + BaseC-C (in cascade processes) wikipedia.orgorganic-chemistry.orgnih.gov

Chemo- and Regioselective Functionalization Strategies

The differential reactivity of the maleimide double bond and the alkyl bromide allows for a stepwise or selective functionalization approach. The maleimide group is highly susceptible to Michael-type addition reactions, particularly with soft nucleophiles like thiols, while the bromoalkyl group is a classic electrophile for nucleophilic substitution reactions.

Achieving orthogonal reactivity control hinges on the careful selection of reaction conditions and reagents to favor the modification of one functional group over the other. Key strategies include pH control and the use of protecting groups.

A significant example of pH-controlled selectivity is observed in the reaction of bifunctional molecules containing both a maleimide and a haloacetyl group with thiols. Studies have shown that a substantial kinetic discrimination can be achieved by adjusting the pH of the reaction medium. nih.gov The maleimide group readily reacts with thiols at a pH of 6.5, while the bromoacetyl group remains largely unreactive. nih.gov Increasing the pH to 9.0 facilitates the reaction of the bromoacetyl group with thiols, demonstrating that sequential, site-specific conjugation is possible by pH modulation. nih.gov This principle can be directly applied to this compound, where the maleimide would be expected to react with a thiol at a lower pH, leaving the bromopropyl group available for subsequent reaction with another nucleophile under more basic conditions.

The following table illustrates the differential reactivity of maleimide and bromoacetyl functionalities with thiols at different pH values, which serves as a model for the expected reactivity of this compound.

Table 1: pH-Dependent Reactivity of Maleimide and Bromoacetyl Groups with Thiols

Reactive Group pH Reactivity with Thiols
Maleimide 6.5 High
Bromoacetyl 6.5 Low
Maleimide 9.0 High
Bromoacetyl 9.0 High

Data based on analogous systems demonstrating differential reactivity. nih.gov

Another powerful strategy for orthogonal functionalization is the use of protecting groups for the maleimide moiety. The maleimide double bond can be reversibly protected through a Diels-Alder reaction with a diene, such as a furan derivative. ub.edunih.gov The resulting cycloadduct is stable under various reaction conditions, allowing for chemical modifications to be performed on the bromoalkyl chain without affecting the maleimide. nih.gov Once the desired transformations on the side chain are complete, the maleimide can be deprotected by a retro-Diels-Alder reaction, typically by heating, to restore its reactivity for subsequent conjugation. ub.edunih.gov

For instance, 2,5-dimethylfuran (B142691) can react with an N-alkylated maleimide to form a stable exo cycloadduct. ub.edu This protected maleimide is stable to conditions that could be used to perform nucleophilic substitution on the bromopropyl group, for example, reaction with an amine or an azide. Subsequent heating would regenerate the maleimide double bond, making it available for a Michael addition reaction.

The table below outlines a potential synthetic sequence demonstrating the use of a protecting group strategy for the orthogonal functionalization of this compound.

Table 2: Orthogonal Functionalization Strategy using a Protected Maleimide

Step Reaction Reagents and Conditions Resulting Moiety
1 Protection of Maleimide 2,5-Dimethylfuran, heat Furan-Maleimide Cycloadduct
2 Functionalization of Alkyl Bromide Nucleophile (e.g., Sodium Azide, Amine) Functionalized Propyl Chain
3 Deprotection of Maleimide Heat (retro-Diels-Alder) Reactive Maleimide
4 Functionalization of Maleimide Thiol-containing molecule Thioether Conjugate

This represents a generalized strategy based on established methods for maleimide protection and deprotection. ub.edunih.gov

The choice of strategy—either pH control or protection/deprotection—depends on the specific nucleophiles and the desired final structure. Both methods provide a robust toolbox for the chemo- and regioselective functionalization of this compound, enabling its use as a versatile scaffold in chemical biology and materials science.

Advanced Spectroscopic and Structural Elucidation Studies of 1 3 Bromopropyl 1h Pyrrole 2,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule.

¹H NMR and ¹³C NMR Spectral Analysis and Interpretation

The ¹H NMR and ¹³C NMR spectra provide fundamental information regarding the number and types of protons and carbons, respectively, present in the molecule, as well as their chemical environments.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(3-Bromopropyl)-1H-pyrrole-2,5-dione is expected to exhibit distinct signals corresponding to the different sets of protons in the molecule. The two vinylic protons of the maleimide (B117702) ring are chemically equivalent and are anticipated to produce a singlet in the region of δ 6.5-7.0 ppm. The propyl chain protons would appear as three distinct multiplets. The methylene (B1212753) group attached to the nitrogen atom (N-CH₂) is expected to resonate as a triplet at approximately δ 3.7-3.9 ppm. The central methylene group of the propyl chain (-CH₂-) would likely appear as a multiplet (quintet) around δ 2.1-2.3 ppm, and the methylene group attached to the bromine atom (CH₂-Br) would be the most deshielded of the propyl protons, appearing as a triplet at approximately δ 3.4-3.6 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbons (C=O) of the maleimide ring are expected to have a chemical shift in the range of δ 170-175 ppm. The vinylic carbons (CH=CH) of the maleimide ring would likely appear around δ 134-136 ppm. For the propyl chain, the carbon attached to the nitrogen (N-CH₂) is predicted to be around δ 35-40 ppm, the central carbon (-CH₂-) around δ 30-35 ppm, and the carbon bearing the bromine atom (CH₂-Br) is expected to be in the range of δ 30-33 ppm.

Predicted NMR Data for this compound

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
CH=CH (maleimide)~6.8 (s, 2H)~135
N-CH₂-~3.8 (t, 2H)~37
-CH₂-~2.2 (quint, 2H)~32
-CH₂-Br~3.5 (t, 2H)~31
C=O-~172

Note: The predicted values are based on computational models and data from similar N-substituted maleimide structures. Actual experimental values may vary.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Isomerism

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling between the adjacent methylene groups in the bromopropyl chain. Cross-peaks would be expected between the signals for N-CH₂- and -CH₂-, and between -CH₂- and -CH₂-Br, confirming their connectivity.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each of the protonated carbons in the molecule. For instance, the proton signal at ~6.8 ppm would show a correlation to the carbon signal at ~135 ppm, confirming the assignment of the vinylic protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. This would be particularly useful in confirming the attachment of the bromopropyl chain to the nitrogen of the maleimide ring. For example, the protons of the N-CH₂ group should show a correlation to the carbonyl carbons (C=O) of the maleimide ring, providing definitive evidence for the N-alkylation.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound would be characterized by several key absorption bands. The most prominent peaks would be due to the carbonyl (C=O) groups of the dione (B5365651), which are expected to appear as a strong absorption band around 1700-1770 cm⁻¹. The C=C stretching of the maleimide ring would likely be observed in the region of 1630-1650 cm⁻¹. The C-H stretching of the vinylic and aliphatic protons would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C-N stretching vibration is expected in the 1300-1200 cm⁻¹ region. Finally, the C-Br stretching vibration would be found in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C=O (imide)~1700-1770Strong
C=C (alkene)~1630-1650Medium
C-H (vinylic)~3100-3000Medium
C-H (aliphatic)~3000-2850Medium
C-N~1300-1200Medium
C-Br~600-500Medium-Strong

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound. The molecular weight of this compound (C₇H₈BrNO₂) is approximately 218.05 g/mol . researchgate.net The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic M+2 peak of similar intensity to the M⁺ peak would be expected.

The fragmentation of N-alkylated maleimides under electron ionization (EI) is expected to follow predictable pathways. Common fragmentation would involve cleavage of the N-alkyl chain. Alpha-cleavage next to the nitrogen atom could lead to the loss of a bromopropyl radical, resulting in a fragment corresponding to the maleimide cation. Another likely fragmentation pathway is the loss of a bromine radical, leading to a cation with m/z corresponding to the rest of the molecule. Cleavage of the propyl chain at the C-C bonds would also produce characteristic fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy states. youtube.com The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the maleimide chromophore. Maleimide and its derivatives typically exhibit a strong π → π* transition associated with the conjugated system of the C=C double bond and the two carbonyl groups. This transition is often observed in the range of 210-240 nm. kpi.ua A weaker n → π* transition, involving the non-bonding electrons of the oxygen atoms, may also be present at a longer wavelength, typically above 300 nm. kpi.ua The exact position of the absorption maximum (λ_max) can be influenced by the solvent polarity.

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information.

Currently, there is no publicly available X-ray crystal structure for this compound. However, analysis of crystal structures of other N-substituted maleimides reveals that the maleimide ring is typically planar. The N-substituent can adopt various conformations relative to the ring. A crystallographic study of this compound would provide precise bond lengths, bond angles, and information about the intermolecular interactions in the solid state, such as hydrogen bonding or halogen bonding, which could influence its physical properties and reactivity.

Analysis of Molecular Conformation and Torsion Angles of the Pyrrole-2,5-dione Ring and the N-Alkyl Side Chain

The pyrrole-2,5-dione ring, also known as the maleimide ring, is inherently planar due to the sp² hybridization of its constituent atoms and the delocalization of pi-electrons. The N-alkyl side chain, a 3-bromopropyl group, introduces conformational flexibility. The rotation around the single bonds (N-CH₂, CH₂-CH₂, and CH₂-CH₂Br) allows the side chain to adopt various spatial arrangements.

The stability of these different conformations, or rotamers, is influenced by several factors, including steric hindrance and torsional strain. libretexts.org The most stable conformation would seek to minimize the repulsion between bulky groups. For the N-propyl chain, a staggered conformation is energetically favored over an eclipsed one. utdallas.edu Specifically, an anti-periplanar arrangement, where the largest substituents at each end of a bond are 180° apart, is generally the most stable. lumenlearning.com In the case of the 3-bromopropyl side chain, this would involve arrangements that place the bulky bromine atom and the maleimide ring as far apart as possible.

The exact torsion angles (dihedral angles) defining the orientation of the propyl chain relative to the maleimide ring would require experimental determination through techniques like X-ray crystallography or theoretical calculations. For instance, in the structurally related compound 2-(3-bromopropyl)isoindoline-1,3-dione, the phthalimide (B116566) group is nearly coplanar. researchgate.net While not directly transferable, this suggests that the planarity of the dione ring system is a dominant structural feature.

A comprehensive conformational analysis would involve calculating the potential energy of the molecule as a function of the rotation around the key single bonds in the alkyl chain. This would identify the global energy minimum, corresponding to the most stable conformation, as well as local minima for other less stable, but still possible, conformations.

Interactive Table: Key Bonds for Conformational Analysis

BondDescriptionExpected Conformation
N-C (ring-chain)Connection of the propyl chain to the maleimide ring.Staggered arrangements of substituents are favored.
C-C (chain)Bonds within the propyl side chain.Anti and gauche conformations are possible.
C-BrBond connecting the bromine atom.Its position influences the overall steric profile.

Investigation of Intermolecular Interactions and Crystal Packing

Specific studies on the crystal packing and intermolecular interactions of this compound are not available in published literature. However, the molecular structure allows for predictions of the types of forces that would govern its solid-state assembly.

The primary intermolecular forces at play would include:

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the two carbonyl groups (C=O) and the carbon-bromine (C-Br) bond. The electronegative oxygen and bromine atoms create partial negative charges, while the adjacent carbon atoms bear partial positive charges. In a crystal lattice, molecules would arrange themselves to maximize the electrostatic attraction between these oppositely charged regions. libretexts.orglibretexts.org

Halogen Bonding: The bromine atom in one molecule could potentially interact with an electronegative atom, such as a carbonyl oxygen, in a neighboring molecule. This type of non-covalent interaction, known as halogen bonding, can play a crucial role in directing crystal packing.

In the absence of strong hydrogen bond donors, the crystal packing would be primarily dictated by the need to optimize van der Waals contacts and dipole-dipole alignments. libretexts.org The shape of the molecule, combining a planar ring with a flexible chain, would lead to a complex packing arrangement that efficiently fills space. Research on other molecular crystals indicates that such interactions lead to the formation of specific, repeating three-dimensional structures. nih.gov

Interactive Table: Potential Intermolecular Interactions

Interaction TypeParticipating Atoms/GroupsRelative Strength
Dipole-DipoleCarbonyl groups (C=O), C-Br bondModerate
London DispersionEntire moleculeWeak but cumulative
Halogen BondingBromine atom and carbonyl oxygenWeak

Application of Other Advanced Spectroscopic Techniques (e.g., Raman Spectroscopy)

While a dedicated Raman spectrum for this compound is not publicly documented, the expected spectral features can be inferred from studies on related maleimide-containing molecules. nih.gov Raman spectroscopy is a valuable tool for probing molecular vibrations and is complementary to infrared (IR) spectroscopy.

The Raman spectrum of this compound would be characterized by several key vibrational modes:

Pyrrole-2,5-dione Ring Vibrations: The maleimide ring would exhibit characteristic stretching and bending modes. The C=C double bond stretching vibration is expected to produce a strong Raman signal, typically in the region of 1580-1600 cm⁻¹. nih.gov The symmetric and asymmetric stretching of the C-N-C bonds within the ring are also Raman active, with expected peaks around 1360 cm⁻¹ and 1060 cm⁻¹, respectively. nih.gov

Carbonyl Group Vibrations: The C=O stretching vibrations usually give rise to intense peaks. In maleimides, these are often observed in the 1700-1780 cm⁻¹ range.

Alkyl Chain Vibrations: The C-H stretching vibrations of the propyl chain would appear in the 2800-3000 cm⁻¹ region. CH₂ bending (scissoring) modes are typically found around 1440-1470 cm⁻¹. nih.gov

Carbon-Bromine Vibration: The C-Br stretching vibration is expected at the lower end of the spectrum, typically in the 500-650 cm⁻¹ range.

Raman spectroscopy could be used to confirm the presence of the maleimide functional group and to study conformational changes in the alkyl chain, as the positions and intensities of certain peaks can be sensitive to the local molecular environment.

Interactive Table: Predicted Raman Shifts for this compound

Vibrational ModeFunctional GroupPredicted Raman Shift (cm⁻¹)
C=C StretchMaleimide Ring1580 - 1600
C=O StretchCarbonyl1700 - 1780
C-N-C Symmetric StretchMaleimide Ring~1360
C-N-C Asymmetric StretchMaleimide Ring~1060
C-H StretchPropyl Chain2800 - 3000
CH₂ BendPropyl Chain1440 - 1470
C-Br StretchBromopropyl Group500 - 650

Computational Chemistry and Mechanistic Investigations of 1 3 Bromopropyl 1h Pyrrole 2,5 Dione

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and geometric parameters.

Optimization of Molecular Geometries and Conformational Landscape Analysis

The first step in a computational investigation is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For 1-(3-Bromopropyl)-1H-pyrrole-2,5-dione, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

The flexible 3-bromopropyl side chain introduces several possible conformations due to rotation around the C-C and C-N single bonds. A conformational landscape analysis is therefore crucial to identify the various low-energy conformers and the global minimum energy structure. This is often achieved by systematically rotating key dihedral angles and performing geometry optimizations for each starting conformation. The relative energies of these conformers can then be calculated to determine their population distribution at a given temperature.

Illustrative Optimized Geometrical Parameters:

ParameterBond/AngleIllustrative Value
Bond LengthC=O1.22 Å
C=C (pyrrole)1.35 Å
N-C (propyl)1.48 Å
C-Br1.95 Å
Bond AngleO=C-C125°
C-N-C (pyrrole)110°
N-C-C (propyl)112°
Dihedral AngleC-C-N-C (propyl chain)Variable (e.g., ~60°, 180°)

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

DFT calculations are widely used to predict various spectroscopic properties, which can be invaluable for the characterization and identification of a compound.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nrel.govrsc.orgmdpi.comchemrxiv.orgresearchgate.net By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, the chemical shifts can be predicted and compared with experimental data to confirm the structure. mdpi.com For this compound, DFT can help assign the signals of the protons and carbons in the pyrrole (B145914) ring and the propyl chain.

Illustrative Predicted NMR Chemical Shifts:

Please note: The following table contains illustrative data. Actual values would be obtained from specific DFT calculations.

AtomIllustrative Predicted Chemical Shift (ppm)
¹H (C=CH)6.8
¹H (NCH₂)3.8
¹H (CH₂Br)3.5
¹³C (C=O)170
¹³C (C=C)135
¹³C (NCH₂)38
¹³C (CH₂Br)30

IR Vibrational Frequencies: The calculation of vibrational frequencies through DFT can predict the infrared (IR) spectrum of a molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching or bending of bonds. For this compound, characteristic vibrational modes would include the C=O stretching of the dione (B5365651), the C=C stretching of the pyrrole ring, and the C-Br stretching of the propyl chain.

Molecular Dynamics Simulations for Dynamic Conformational Sampling

While DFT provides static pictures of molecular conformations, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of a molecule over time. nih.govrsc.orgresearchgate.netresearchgate.net By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the conformational changes and flexibility of the 3-bromopropyl chain. This provides a more realistic understanding of the molecule's behavior in solution, including the accessible conformations and the transitions between them. Such simulations are particularly useful for understanding how the molecule might interact with other molecules or biological targets.

Quantum Chemical Calculations of Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrostatic Potentials)

Quantum chemical calculations can provide valuable insights into the reactivity of a molecule through various descriptors. researchgate.nethakon-art.comtsijournals.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. wikipedia.orgresearchgate.netlibretexts.orgresearchgate.net The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is related to the ability to accept electrons (electrophilicity). For this compound, the HOMO is likely located on the electron-rich pyrrole ring, while the LUMO is expected to be centered on the electron-deficient maleimide (B117702) double bond. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity.

Electrostatic Potential (ESP) Maps: An ESP map illustrates the charge distribution on the surface of a molecule. researchgate.netresearchgate.net Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the oxygen atoms of the carbonyl groups would exhibit a negative electrostatic potential, while the protons on the pyrrole ring and the carbon atom attached to the bromine would show a more positive potential.

Elucidation of Reaction Mechanisms for Key Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states. rsc.orgresearchgate.netmdpi.commdpi.com For this compound, several key transformations can be investigated.

A primary reaction of interest for N-substituted maleimides is the Michael addition of nucleophiles, such as thiols, to the electron-deficient double bond of the maleimide ring. Computational studies can model the reaction pathway, calculate the activation energy, and determine the structure of the transition state. This information is crucial for understanding the kinetics and selectivity of such conjugation reactions, which are widely used in bioconjugation chemistry. Another important reaction is the nucleophilic substitution of the bromide on the propyl chain, which can be studied computationally to understand its reactivity towards various nucleophiles.

In Silico Screening and Rational Design of Novel Derivatives

The computational insights gained from the studies described above can be leveraged for the in silico screening and rational design of novel derivatives of this compound with desired properties. ijpsjournal.comtandfonline.comnih.govnih.govjmpas.com By systematically modifying the structure of the parent molecule (e.g., by changing the length of the alkyl chain, replacing the bromine with other functional groups, or substituting the pyrrole ring), libraries of virtual compounds can be created.

These virtual libraries can then be screened computationally for properties such as improved reactivity, selectivity, or binding affinity to a biological target. For instance, docking simulations could be used to predict how well different derivatives bind to the active site of an enzyme. nih.gov This rational design approach can significantly accelerate the discovery of new molecules with enhanced functionalities, guiding synthetic efforts towards the most promising candidates.

Applications and Derivatization Strategies Involving 1 3 Bromopropyl 1h Pyrrole 2,5 Dione

Role as a Key Intermediate in Multistep Organic Synthesis

The dual reactivity of 1-(3-bromopropyl)-1H-pyrrole-2,5-dione allows for its strategic incorporation into complex molecular frameworks through sequential or orthogonal reaction pathways. The propyl chain provides a flexible spacer between the pyrrole-2,5-dione core and other molecular fragments.

The compound serves as a linchpin for connecting the pyrrole-2,5-dione moiety to other cyclic or heterocyclic systems. The terminal bromine atom is a good leaving group, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles, such as amines, thiols, or alkoxides that may be part of another heterocyclic structure. This strategy is instrumental in synthesizing intricate molecules with potential biological activity.

For instance, a synthetic approach analogous to the preparation of radiolabeled imaging agents can be envisioned. In a similar synthesis, a precursor with a propyloxy linker attached to a pyridine (B92270) ring is used to ultimately form a maleimide (B117702) derivative for bioconjugation. nih.gov This highlights a pathway where the bromopropyl group of this compound could react with a hydroxyl-substituted heterocycle to forge a stable ether linkage, thereby creating a larger, more complex molecule. The maleimide portion remains available for subsequent reactions, such as conjugation to biomolecules.

The reaction of the terminal bromide with different nucleophiles can introduce functional groups as summarized in the table below. This allows for the precise tuning of properties such as solubility, polarity, and biological target affinity. nih.gov

Nucleophile (Nu-H)Reagent ExampleResulting Functional GroupPotential Application Area
Amine (R₂NH)Diethylamine-N(CH₂CH₃)₂pH-responsive materials, catalysts
Thiol (RSH)Cysteine-S-CH₂-CH(NH₂)-COOHBioconjugation, peptide synthesis
Azide (B81097) (N₃⁻)Sodium Azide-N₃Click chemistry, bioorthogonal labeling
Carboxylate (RCOO⁻)Sodium Acetate-O-C(O)-CH₃Prodrug synthesis, modified polymers
Hydroxide (OH⁻)Sodium Hydroxide-OHPrecursor for further esterification/etherification

This derivatization strategy is fundamental in medicinal chemistry, where N(1)-substituted 1H-pyrrole-2,5-dione derivatives have been explored for a range of biological activities, including anti-inflammatory and cholesterol absorption inhibition properties. mdpi.comnih.gov

Applications in Polymer Chemistry and Advanced Materials Science

The distinct reactive sites of this compound allow for its use in creating sophisticated polymer architectures, including functional monomers, polymers with reactive pendant groups, and specialized surface coatings.

While the maleimide double bond can participate in certain copolymerizations, this compound is often used as a functional monomer that is incorporated into a polymer backbone. mdpi.com The bromopropyl group can be chemically transformed into a polymerizable moiety, such as a styrenyl, acryloyl, or methacryloyl group. The resulting monomer can then undergo standard polymerization techniques like free radical polymerization to produce a polymer with pendant pyrrole-2,5-dione units along the chain.

Alternatively, the bifunctional nature of the molecule allows it to be used in step-growth polymerization. For example, it could react with a diamine or a diol to form polyamides or polyesters, respectively, where the pyrrole-2,5-dione moiety becomes an integral part of the polymer backbone.

A primary application in polymer science is the synthesis of polymers bearing reactive pendant groups. By incorporating this compound into a polymer, either by polymerizing a derivative of it or by grafting it onto an existing polymer, materials with highly functional surfaces or side chains are created.

These pendant groups offer two distinct handles for post-polymerization modification:

The Alkyl Bromide: This group can react with various nucleophiles to attach specific molecules or functional groups along the polymer chain.

The Maleimide Double Bond: This group is an excellent Michael acceptor, reacting efficiently and selectively with thiols. This reaction is widely used for bioconjugation, allowing for the immobilization of peptides, proteins, or other thiol-containing biomolecules onto the polymer. nih.gov

This dual-functionalization capability allows for the creation of complex, multi-functional materials in a modular fashion, which is highly desirable for applications in drug delivery, tissue engineering, and diagnostics. mdpi.com

In the field of materials science and electrochemistry, modifying electrode surfaces with thin polymer films is crucial for developing sensors, electrochromic devices, and energy storage systems. rsc.orgnih.gov While this compound itself is not directly electropolymerizable in the same way as pyrrole (B145914) or thiophene, it can be a key component in creating functional electropolymerized films.

There are two main strategies for its use:

Pre-functionalization of Monomers: The compound can be attached to an electropolymerizable monomer, such as pyrrole, aniline, or thiophene, prior to polymerization. The resulting hybrid monomer can then be electrochemically polymerized to form a film on an electrode surface. nih.gov This film will have pendant bromopropyl-pyrrole-2,5-dione groups, which can be used for further surface functionalization.

Surface Grafting: The bromopropyl group can be used to anchor the molecule directly onto a suitably functionalized electrode surface. The exposed maleimide groups can then be used to capture other molecules or to initiate a surface-initiated polymerization.

Electrochemical studies on related pyrrole-based polymers show that they can exhibit reversible oxidation and reduction behavior, often accompanied by distinct color changes, making them suitable for electrochromic applications. rsc.org The incorporation of the pyrrole-2,5-dione moiety via the bromopropyl linker would impart new functionalities to these electroactive films. nih.gov

Design of Thermally Reversible Polymer Networks via Diels-Alder Chemistry

The maleimide group within this compound is a key functional group for the creation of thermally reversible polymer networks through the Diels-Alder (DA) reaction. This cycloaddition reaction, typically involving a diene such as a furan (B31954) derivative, forms a covalent bond that can be broken at elevated temperatures and reformed upon cooling. flemingcollege.caresearchgate.netmdpi.com This reversible cross-linking mechanism allows for the development of materials that can be reprocessed and healed, offering a sustainable alternative to traditional thermosetting polymers. rsc.org

The general principle involves the [4+2] cycloaddition between the maleimide (dienophile) and a furan-containing compound (diene) to form a DA adduct, which serves as the cross-link in the polymer network. mdpi.comresearchgate.net The reverse reaction, known as the retro-Diels-Alder (rDA) reaction, is thermally induced and shifts the equilibrium back towards the starting materials, breaking the cross-links. researchgate.net The temperatures for the DA and rDA reactions are critical parameters in the design of these materials and can be determined through techniques like Fourier-transform infrared (FT-IR) spectroscopy and differential scanning calorimetry (DSC). flemingcollege.caresearchgate.net

Research has demonstrated the successful preparation of thermally reversible crosslinked polymers using the furan/maleimide DA reaction. flemingcollege.caresearchgate.net For instance, polymer networks have been synthesized where the cycle of DA and retro-DA reactions is repeatable without significant degradation of the polymer. flemingcollege.ca The cross-linking densities and thermal properties of these materials can be adjusted by varying the content of the maleimide groups. researchgate.net The stoichiometry between the maleimide and furan functional groups significantly influences the thermomechanical properties and viscoelastic behavior of the resulting polymer networks. mdpi.comnih.gov A lower maleimide-to-furan ratio leads to decreased crosslink density, resulting in a lower glass transition temperature and Young's modulus. nih.gov

The versatility of this approach is highlighted by its application in various polymer systems, including polyethylene, polyamides, and polyketones. flemingcollege.caresearchgate.netmdpi.com By grafting furan and maleimide functionalities onto polymer backbones, researchers have created materials with self-healing capabilities. rsc.orgacs.org These materials can be designed to be robust at operating temperatures and then reprocessed or healed at higher temperatures where the rDA reaction becomes dominant. rsc.org

Key Parameters in Diels-Alder Polymer Network Design
ParameterDescriptionSignificance
DA/rDA TemperaturesTemperatures at which the forward (Diels-Alder) and reverse (retro-Diels-Alder) reactions occur. flemingcollege.caDetermines the processing and self-healing temperatures of the material.
Maleimide/Furan RatioThe stoichiometric ratio of maleimide to furan functional groups in the polymer system. nih.govImpacts cross-linking density, glass transition temperature, and mechanical properties. mdpi.comnih.gov
Polymer BackboneThe main polymer chain to which the furan and maleimide groups are attached.Influences the overall properties of the final material, such as flexibility and strength.

Development of Chemical Conjugates and Bioconjugation Reagents

Strategies for Covalent Attachment to Biomolecules for Research Probes

This compound is a valuable reagent for the covalent attachment of probes to biomolecules, primarily through the reactivity of its maleimide group. The maleimide moiety is highly electrophilic and exhibits remarkable selectivity for thiol groups, which are present in cysteine residues of proteins and peptides. lumiprobe.combiosyn.com This specificity allows for the site-specific labeling of biomolecules under mild, physiological pH conditions (typically pH 6.5-7.5). biosyn.comaxispharm.com

The reaction proceeds via a Michael addition, where the thiol group attacks the electron-deficient double bond of the maleimide ring, forming a stable thioether bond. axispharm.combachem.com This reaction is significantly faster than the reaction with other nucleophilic groups like amines at neutral pH, making it a cornerstone of bioconjugation chemistry. axispharm.com The resulting thiosuccinimide linkage is stable, ensuring that the attached probe remains covalently bound to the biomolecule.

General Protocol for Protein Labeling: A typical procedure for labeling a protein with a maleimide-containing probe, such as a derivative of this compound, involves the following steps:

Reduction of Disulfide Bonds: Proteins often contain disulfide bridges between cysteine residues which are unreactive towards maleimides. lumiprobe.combiosyn.com Therefore, these bonds must first be reduced to free thiols using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). lumiprobe.combiosyn.com

Dissolving the Reagents: The protein is dissolved in a degassed buffer at a pH of 7-7.5. lumiprobe.com The maleimide probe, which may have low aqueous solubility, is typically dissolved in an organic co-solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). lumiprobe.combiosyn.com

Conjugation: The maleimide solution is added to the protein solution, often in excess, and allowed to react. lumiprobe.com The reaction can be carried out at 4°C overnight or at room temperature for a shorter duration. lumiprobe.com

Purification: The resulting bioconjugate is purified from unreacted probe and other reagents using techniques like gel filtration, high-performance liquid chromatography (HPLC), or electrophoresis. lumiprobe.com

This strategy is widely employed to attach a variety of research probes to biomolecules, including:

Fluorescent Dyes: For imaging applications in microscopy and fluorescence polarization assays. lumiprobe.comaxispharm.com

Polyethylene Glycol (PEG): To enhance the in vivo stability and solubility of protein therapeutics. nih.gov

Radiolabels: For use in imaging techniques like positron emission tomography (PET). researchgate.net

Small Molecules and Drugs: To create targeted therapeutics, such as antibody-drug conjugates (ADCs). axispharm.combachem.com

Use as a Scaffold for Molecular Recognition Studies (e.g., ligand design for protein binding)

The structural framework of this compound serves as a versatile scaffold in the design of ligands for molecular recognition studies, particularly for targeting proteins. nih.gov The maleimide ring provides a reactive handle for covalent modification, while the bromopropyl group allows for further derivatization, enabling the synthesis of a diverse range of molecules for structure-activity relationship (SAR) studies.

The maleimide portion of the molecule is a key element in designing covalent inhibitors. By reacting with a nucleophilic residue, often a cysteine, in the active site of a target protein, a stable covalent bond is formed. This irreversible binding can lead to potent and prolonged inhibition.

Furthermore, the pyrrole-2,5-dione core can be systematically modified to explore the chemical space around a binding pocket. nih.gov By synthesizing a library of derivatives with different substituents, researchers can investigate how changes in structure affect binding affinity and selectivity. nih.gov This approach is crucial for optimizing lead compounds in drug discovery. For example, computational methods can be integrated with experimental synthesis to rationally design novel maleimide derivatives with tailored photophysical properties for use as fluorescent probes. rsc.org

In some strategies, the maleimide itself is not the primary recognition element but acts as a linker to attach a known binding motif to a protein of interest. For instance, a molecule with a known affinity for a specific receptor can be functionalized with a maleimide group, derived from a precursor like this compound, to create a tool for covalently labeling that receptor. nih.gov This has been demonstrated in the PEGylation of the peptide hormone somatostatin, where a maleimide derivative was used to bridge a disulfide bond, and the resulting conjugate retained biological activity. nih.gov

Design and Synthesis of Chemosensors and Molecular Receptors (focus on sensing mechanism and design principles)

The unique chemical properties of the maleimide functional group in this compound make it an excellent platform for the design and synthesis of chemosensors and molecular receptors. The primary design principle revolves around the modulation of a signaling mechanism, most commonly fluorescence, upon a specific chemical recognition event.

Sensing Mechanism: The core sensing mechanism often relies on the Michael addition reaction of a nucleophile to the electron-poor double bond of the maleimide ring. This reaction leads to a change in the electronic structure of the maleimide system, which can be harnessed to produce a detectable signal.

A prominent strategy is the design of "turn-on" fluorescent probes. In their free state, these probes exhibit low or no fluorescence. The maleimide moiety acts as a fluorescence quencher. Upon reaction with a specific analyte, such as a thiol-containing compound, the quenching effect is disrupted, leading to a significant increase in fluorescence intensity. For example, a diaminoterephthalate chromophore equipped with a maleimide group showed a twenty-fold increase in fluorescence emission upon reaction with a thiol. researchgate.net

Design Principles:

Fluorophore-Quencher System: The design integrates a fluorophore with the maleimide group. The maleimide, in its unreacted state, quenches the fluorescence of the fluorophore. The reaction with the target analyte disrupts this quenching, "turning on" the fluorescence. researchgate.net

Tunable Optical Properties: The fluorescent properties of maleimide-based dyes can be systematically tuned by modifying the substitution pattern on the pyrrole-2,5-dione core. nih.govrsc.org By introducing different electron-donating or withdrawing groups, the emission wavelength and quantum yield can be precisely controlled, allowing for the development of probes for various applications. nih.gov

Solvafluorochromism: Some maleimide derivatives exhibit solvafluorochromism, where their fluorescence emission spectrum changes depending on the polarity of the solvent. nih.gov This property can be exploited to probe the local environment within a biological system. nih.gov

Rational Design: The relationship between the structure of maleimide derivatives and their optical properties is a key area of research. nih.gov Understanding this relationship aids in the rational design of novel fluorophores with desired characteristics, such as small size, high fluorescence efficiency, and specific reactivity for chemical and biological sensing applications. nih.gov Ultrafast pump-probe studies have been used to understand the photodynamics of aminomaleimides, revealing that fluorescence quenching in polar protic solvents can be caused by electron-driven proton transfer from the solvent to the fluorophore. nih.gov This knowledge is instrumental in designing future maleimide-based probes with tunable efficiency. nih.gov

Exploration as a Scaffold for Rational Molecular Design

Synthesis of Compound Libraries for Structure-Property Relationship Studies

The this compound scaffold is a valuable starting point for the synthesis of compound libraries aimed at elucidating structure-property relationships (SPRs) and structure-activity relationships (SARs). nih.govbohrium.com The two distinct reactive sites, the maleimide double bond and the terminal bromine on the propyl chain, allow for a modular and divergent synthetic approach.

The maleimide core itself can be systematically modified. For example, libraries of maleimide derivatives with varying substitution patterns have been synthesized to study their optical properties. nih.gov By introducing different halogen and amine groups, researchers have created fluorophores with tunable emissions across the visible spectrum and high fluorescence quantum yields. nih.gov This systematic approach provides insight into how structural modifications influence photophysical properties, which is crucial for the design of new fluorescent probes and dyes. nih.govrsc.org

The bromopropyl group offers another point for diversification. It can readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, such as amines, thiols, and alcohols, to introduce diverse functional groups. This allows for the creation of a library of compounds with a common maleimide core but varied peripheral functionalities. These libraries are instrumental in medicinal chemistry for optimizing the properties of a lead compound.

The synthesis of such libraries can be facilitated by modern synthetic methodologies. For instance, the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, provides a facile route to N-substituted pyrroles. mdpi.com While this specific reaction doesn't directly apply to the pre-formed pyrrole-2,5-dione, the principle of using modular reactions to build diversity is central to library synthesis.

By systematically varying the structure of the maleimide derivatives and evaluating their biological or physical properties, researchers can establish clear SPRs and SARs. bohrium.com For example, a library of N-substituted 3,4-pyrroledicarboximides was synthesized and screened for their ability to inhibit cyclooxygenase (COX) enzymes, revealing important structural features for activity and selectivity. nih.gov Similarly, studies on monoaminomaleimides have helped to understand how their environment affects their fluorescence, paving the way for the design of "autotuning" fluorescent probes. nih.gov This systematic exploration is fundamental to the rational design of new molecules with tailored functions, from therapeutics to advanced materials. nih.govrsc.org

Chemical Compounds Mentioned
Compound NameSynonymMolecular FormulaReference
This compoundN-(3-bromopropyl)maleimideC7H8BrNO2 nih.gov
11-maleimido-undecanoic acid flemingcollege.ca
3-(2-furyl) propanoic acid flemingcollege.ca
Tris(2-carboxyethyl)phosphineTCEPC9H15O6P lumiprobe.com
Dimethyl sulfoxideDMSOC2H6OS lumiprobe.com
DimethylformamideDMFC3H7NO lumiprobe.com
1-methyl-3-(methylamino)-1H-pyrrole-2,5-dioneC6H8N2O2 nih.gov
N-(3-Bromopropyl)phthalimide2-(3-bromopropyl)isoindole-1,3-dioneC11H10BrNO2 nih.govsigmaaldrich.comtaiyo-fc.co.jp
N-(3-Bromophenyl)maleimide1-(3-bromophenyl)pyrrole-2,5-dioneC10H6BrNO2 fishersci.ie
Maleimide1H-Pyrrole-2,5-dioneC4H3NO2 nist.govchemeo.com
1-(3-Aminopropyl)-1H-pyrrole-2,5-dione hydrochlorideC7H11ClN2O2 broadpharm.com
3-Bromo-N,N,N-trimethylpropan-1-aminium bromideC6H15Br2N nih.gov
1-(3-(Triethoxysilyl)propyl)-1H-pyrrole-2,5-dioneC13H23NO5Si bldpharm.com
3-Bromo-1H-pyrrole-2,5-dioneC4H2BrNO2 medchemexpress.com

Future Research Directions and Unexplored Avenues for 1 3 Bromopropyl 1h Pyrrole 2,5 Dione

Development of Greener and More Sustainable Synthetic Approaches

The synthesis of N-substituted maleimides, including 1-(3-Bromopropyl)-1H-pyrrole-2,5-dione, traditionally involves a two-step process: the formation of a maleanilic acid intermediate from maleic anhydride (B1165640) and a primary amine, followed by a dehydrative cyclization. tandfonline.com This second step often employs reagents like acetic anhydride with a catalytic base, which can be energetically intensive and generate stoichiometric waste. mdpi.com

Future research should prioritize the development of more sustainable synthetic routes. Key avenues for exploration include:

Alternative Solvents and Catalysts: Moving away from conventional organic solvents towards greener alternatives is crucial. Research into the use of ionic liquids or deep eutectic solvents could provide environmentally benign reaction media that may also enhance reaction rates and simplify product isolation. tandfonline.comacs.org

Solvent-Free Reactions: Investigating solid-state or melt-phase reactions could drastically reduce the environmental footprint by eliminating solvents altogether. Such methods have shown promise for producing various aryl-substituted maleimides with high yields. tandfonline.com

A comparison of traditional versus potential greener synthetic strategies is outlined below.

FeatureTraditional SynthesisPotential Green Approaches
Process Two-step (isolation of intermediate)One-pot (streamlined process) google.com
Solvents Acetic Anhydride, Diethyl Ether, Chloroform tandfonline.commdpi.comIonic Liquids, Deep Eutectic Solvents, Ethyl Acetate, Water tandfonline.comacs.org
Energy Often requires high temperatures for cyclizationMicrowave irradiation, lower temperature catalysis
Atom Economy Moderate; use of dehydrating agentsHigher; catalytic dehydration or solvent-free conditions
Waste Stoichiometric byproducts from dehydrating agentsReduced waste streams, recyclable catalysts/solvents

In-depth Mechanistic Investigations of Novel Reaction Pathways

The primary reactivity of the maleimide (B117702) moiety in this compound involves the thiol-Michael addition, a cornerstone of "click" chemistry and bioconjugation. rsc.org While this reaction is widely used, its mechanism can be complex and is highly dependent on reaction conditions.

Future mechanistic studies should aim to:

Elucidate Reaction Mechanisms: Conduct detailed computational and experimental investigations to understand how solvents, initiators (bases or nucleophiles), and the structure of the reacting thiol influence the reaction pathway. rsc.org Studies have shown that the process can proceed through base-initiated, nucleophile-initiated, or ion pair-initiated mechanisms, each with distinct kinetics and selectivity. rsc.org

Characterize and Control Side Reactions: The conjugation of maleimides is not without complications. Hydrolysis of the maleimide ring and the subsequent thioether adduct can occur, along with potential β-elimination side reactions. mdpi.com A particularly important and underreported side reaction is the thiazine (B8601807) rearrangement, which can occur when maleimides react with peptides containing an N-terminal cysteine. nih.gov Future work must focus on understanding the factors that promote these side reactions (e.g., pH, neighboring amino acids) to develop strategies for their suppression, ensuring the formation of a stable, defined product. nih.gov

Reaction PathwayDescriptionKey Research Question
Thiol-Michael Addition The desired "click" reaction between a thiol and the maleimide double bond.What is the dominant mechanism (base-initiated, nucleophile-initiated, etc.) under specific solvent and catalyst conditions? rsc.org
Hydrolysis Ring-opening of the maleimide or the succinimide (B58015) product in aqueous media.How can the stability of the adduct be enhanced to minimize undesirable hydrolysis and subsequent thiol exchange reactions? mdpi.com
Thiazine Rearrangement An intramolecular rearrangement of the adduct formed with N-terminal cysteines, leading to a six-membered thiazine ring.How do pH, linker structure, and adjacent amino acid sequence influence the rate of rearrangement, and can it be prevented? nih.gov

Innovative Applications in Emerging Fields of Materials Science

The bifunctional structure of this compound makes it an ideal building block for advanced functional materials. The maleimide group can participate in polymerization or surface conjugation, while the bromopropyl group allows for subsequent grafting or cross-linking reactions.

Promising future applications include:

Smart Polymers and Self-Healing Materials: The maleimide group is an excellent dienophile in Diels-Alder reactions, particularly with furan (B31954) derivatives. This cycloaddition is often thermally reversible, providing a powerful tool for creating self-healing polymers and re-workable thermosets. researchgate.net this compound could be incorporated into polymer backbones or used as a cross-linker to impart these "smart" properties.

Functional Surfaces and Biosensors: The compound can be used to modify surfaces (e.g., gold, silica (B1680970), polymer nanoparticles). The bromopropyl end could first be used to anchor the molecule, leaving the reactive maleimide available for the specific capture of thiol-containing biomolecules. Conversely, the maleimide could be used for attachment, exposing a propyl bromide handle for further chemical modification. This strategy is valuable for creating biosensors, chromatography media, and targeted drug delivery systems. nih.gov

Organic Electronics: Maleimide derivatives have been explored for use in organic light-emitting diodes (OLEDs) and photovoltaics due to their tunable electronic properties. nih.gov Research could focus on synthesizing oligomers or polymers from this compound to investigate their photophysical and charge-transport properties for applications in novel electronic devices.

Computational Design and Predictive Modeling for Enhanced Properties

Computational chemistry offers a powerful toolkit for accelerating the design of new molecules with tailored properties, bypassing laborious trial-and-error synthesis. For derivatives of this compound, computational modeling can be a key enabling technology.

Future research in this area should involve:

Predicting Photophysical Properties: Using methods like Time-Dependent Density Functional Theory (TD-DFT) and machine learning models such as Artificial Neural Networks (ANN), it is possible to predict the absorption and emission wavelengths of new maleimide derivatives. nih.gov This allows for the in silico design of novel fluorescent probes and labels with desired characteristics, such as large Stokes shifts or specific solvatofluorochromism, by modeling the effects of different substituents on the maleimide core or the N-propyl chain.

Modeling Reaction Energetics and Selectivity: Density functional theory (DFT) can be used to calculate the activation barriers for desired reactions versus potential side reactions. rsc.org This allows researchers to computationally screen different catalysts, solvents, and reaction conditions to identify those that would maximize the yield of the target product and minimize impurities, guiding experimental design.

Virtual Screening for Biological Targets: For applications in drug discovery, molecular docking simulations can predict how derivatives of this compound might bind to the active sites of proteins or other biological targets. researchgate.netnih.gov This enables the computational pre-screening of large virtual libraries of compounds to identify promising candidates for synthesis and biological evaluation.

Computational MethodApplication AreaPredicted Property
TD-DFT / ANN Design of fluorescent probesAbsorption/Emission spectra, Stokes shift nih.gov
DFT Reaction optimizationActivation energies, reaction kinetics, pathway selectivity rsc.org
Molecular Docking Drug discoveryBinding affinity, interaction modes with biological targets researchgate.net

Integration into Complex Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, maximizing atom and step economy. mdpi.com The diverse reactivity of this compound makes it an intriguing candidate for inclusion in such sophisticated reaction cascades.

Future work could explore:

Novel MCR Design: Designing new MCRs that leverage the dual reactivity of the molecule. For instance, a reaction sequence could involve a Michael addition of a nucleophile to the maleimide, followed by an intramolecular cyclization via the bromopropyl group to rapidly construct complex heterocyclic scaffolds.

Sequential MCR Strategies: Using the compound as a platform for diversity-oriented synthesis. An initial MCR could be performed involving the maleimide double bond, followed by a second reaction (which could also be an MCR) at the now-modified propyl chain, allowing for the rapid generation of a library of structurally complex and diverse molecules from a single starting material. bohrium.com While 1,3-dicarbonyl compounds are common substrates in MCRs, the unique electrophilic sites of this compound present an opportunity to expand the scope of MCR chemistry. researchgate.net

Q & A

Q. What are the recommended synthetic routes for preparing 1-(3-Bromopropyl)-1H-pyrrole-2,5-dione?

Methodological Answer: The synthesis typically involves functionalizing the pyrrole-2,5-dione core with a bromopropyl group. A plausible approach is:

Precursor preparation : Start with 1H-pyrrole-2,5-dione (maleimide) and introduce a 3-hydroxypropyl group via nucleophilic substitution or coupling reactions.

Bromination : React the hydroxypropyl intermediate with a brominating agent like PBr₃ or HBr/AcOH to replace the hydroxyl group with bromine .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., from ethanol) to isolate the product.
Key considerations : Monitor reaction progress via TLC, and confirm regioselectivity using 1H^{1}\text{H}-NMR to verify the bromopropyl substitution at the pyrrole nitrogen .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • 1H^{1}\text{H} and 13C^{13}\text{C}-NMR : Identify proton environments (e.g., bromopropyl chain protons at δ ~3.4–3.6 ppm and pyrrole carbonyl carbons at ~170–175 ppm) .
    • IR : Confirm carbonyl stretches (~1700 cm1^{-1}) and C-Br bonds (~550 cm1^{-1}).
    • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 248.00 for C₇H₈BrNO₂).
  • X-ray crystallography : Resolve crystal structure to confirm regiochemistry and intermolecular interactions .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Keep under inert gas (Ar/N₂) at –20°C in amber vials to prevent degradation via hydrolysis or light-induced radical reactions (common with alkyl bromides) .
  • Handling : Use anhydrous solvents (e.g., dry DMF or THF) for reactions to avoid unintended hydrolysis of the bromopropyl group .

Advanced Research Questions

Q. How does the bromopropyl substituent influence the reactivity of the pyrrole-2,5-dione core in nucleophilic reactions?

Methodological Answer: The electron-withdrawing bromine atom increases the electrophilicity of the adjacent carbonyl groups, enhancing susceptibility to nucleophilic attack (e.g., by amines or thiols in Michael additions). To validate:

Perform kinetic studies comparing reaction rates with non-halogenated analogs.

Use DFT calculations to map electron density distribution and identify reactive sites .

Q. What computational strategies can predict the compound’s electronic properties and potential bioactivity?

Methodological Answer:

  • DFT/TDDFT : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO), band gaps, and electrostatic potential surfaces. Compare with experimental UV-Vis spectra for validation .
  • Molecular docking : Screen against target proteins (e.g., enzymes in pesticide pathways, as seen in fluoroimide analogs ) to predict binding affinities.

Q. How can structural modifications enhance the compound’s utility in supramolecular chemistry or bioactive applications?

Methodological Answer:

  • Functionalization : Introduce substituents (e.g., fluorophenyl or aminopropyl groups) via cross-coupling or click chemistry to tune solubility or bioactivity .
  • Cocrystallization : Co-crystallize with hydrogen-bond acceptors (e.g., pyridine derivatives) to study packing motifs and stability .

Q. What are the challenges in reconciling contradictory spectral data for brominated pyrrole-dione derivatives?

Methodological Answer:

  • Case study : If 13C^{13}\text{C}-NMR data conflicts with X-ray results (e.g., unexpected carbonyl shifts):
    • Re-examine sample purity (HPLC-MS).
    • Perform variable-temperature NMR to detect dynamic effects (e.g., rotameric equilibria in the bromopropyl chain) .
    • Validate with solid-state NMR or computational modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.